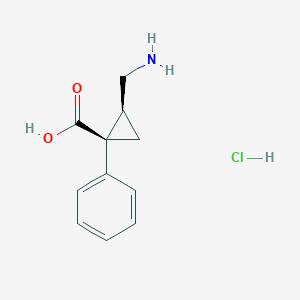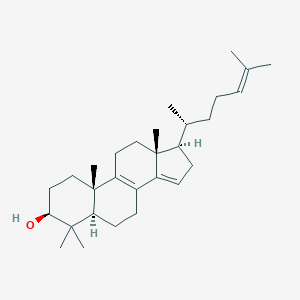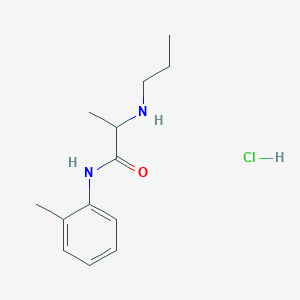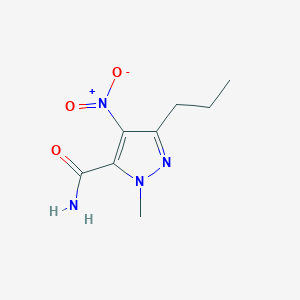
1-(4-(2-(Dimethylamino)ethoxy)phenyl)-1,2-diphenylbutane-1,4-diol
Vue d'ensemble
Description
The compound "1-(4-(2-(Dimethylamino)ethoxy)phenyl)-1,2-diphenylbutane-1,4-diol" is a complex organic molecule that features a dimethylamino group attached to an ethoxy phenyl ring, which is further connected to a 1,2-diphenylbutane diol structure. This compound is related to various research studies focusing on the synthesis, molecular structure, and chemical properties of similar organic compounds.
Synthesis Analysis
The synthesis of related compounds has been explored in several studies. For instance, the synthesis of di(1-azulenyl)phenylmethyl and (1-azulenyl)diphenylmethyl cations with dimethylamino substituents on their phenyl groups was achieved by hydride abstraction from corresponding hydrides . Another study reported the synthesis of 4-(4-Dimethylamino)Phenyl-6-Methyl-5-Ethoxycarbonyl-3,4-Dihydropyrimidin-2-One using a combination of 4-(dimethylamino)benzaldehyde, acetoacetate, and urea with sulfamic acid as a catalyst . These methods provide insights into potential synthetic routes that could be adapted for the synthesis of the compound .
Molecular Structure Analysis
The molecular structure of related compounds has been characterized using various techniques. For example, the X-ray structure of a charge-transfer complex formed by 1,4-bis[4-(N,N-dimethylamino)phenyl]buta-1,3-diyne was reported, providing detailed insights into the molecular arrangement and interactions . Similarly, the crystal structure of 1,1-diphenylbutane-1,3-diol was determined, revealing intramolecular hydrogen bonding . These studies suggest that the molecular structure of "1-(4-(2-(Dimethylamino)ethoxy)phenyl)-1,2-diphenylbutane-1,4-diol" could also exhibit interesting bonding patterns and structural features.
Chemical Reactions Analysis
The chemical reactivity of compounds with similar structures has been investigated. The acid-catalyzed dehydration of 1,2-diphenyl-4-dimethylaminobutan-2-ol, for example, yielded various elimination products, demonstrating the compound's reactivity under acidic conditions . Another study showed that acid-catalyzed elimination of 1,2-diaryl-4-dimethylamino-3-methylbutan-2-ols resulted in the formation of corresponding but-1-enes . These findings provide a basis for understanding the potential chemical reactions that "1-(4-(2-(Dimethylamino)ethoxy)phenyl)-1,2-diphenylbutane-1,4-diol" might undergo.
Physical and Chemical Properties Analysis
The physical and chemical properties of structurally related compounds have been characterized. The redox behavior of di(1-azulenyl)phenylmethyl and (1-azulenyl)diphenylmethyl cations was influenced by the dimethylamino substituents, as indicated by their pKR+ values and oxidation potentials . The synthesis of 2,3-dimethyl-2,3-diphenylbutanediol-1,4-ditosylate and its subsequent reactions were also studied, providing information on the compound's stability and reactivity . These studies suggest that "1-(4-(2-(Dimethylamino)ethoxy)phenyl)-1,2-diphenylbutane-1,4-diol" may have unique physical and chemical properties that could be explored further.
Applications De Recherche Scientifique
Synthetic Methods and Chemical Reactions
Synthesis of Dihydropyrimidines : A method for synthesizing novel 4-unsubstituted 2-phenyldihydropyrimidines with acyl and alkoxycarbonyl groups was developed. The method involves cyclization of 4-dimethylamino-1,3-diaza-1,3-butadiene with various ethylenes, followed by the elimination of a dimethylamino group, producing dihydropyrimidines in good overall yield (Nishimura & Cho, 2014).
Asymmetric Reduction and Synthesis of Pyrrolidine Derivatives : The asymmetric reduction of 1,4-diphenylbutane-1,4-dione using various reducing agents in combination with chiral reagents, leading to the synthesis of various C2-symmetric diphenyl-pyrrolidine derivatives (Periasamy, Seenivasaperumal, & Rao, 2003).
Synthesis of Benzothiazepines : An efficient synthesis route for novel 2,3,4-trisubstituted 1,5-benzothiazepines incorporating a sulfonyl group. This synthesis highlights the versatility of related compounds in generating complex heterocyclic structures with potential biological activity (Chhakra et al., 2019).
Applications in Polymerization
- Ring-Opening Polymerization Initiators : Certain diols, structurally similar to the compound , have been explored as precatalyst activators for the ring-opening polymerization of cyclic esters. This application underscores the potential use of such compounds in polymer science, particularly in developing new polymeric materials (Komarov et al., 2019).
Advanced Materials and Photophysical Properties
- Photophysical Properties of Borirenes : The study of photolysis of aminoborylene complexes in the presence of alkynes and diynes led to the isolation of novel borirenes. These compounds exhibit unique photophysical properties, indicative of the potential utility of structurally related compounds in materials science for developing new photonic materials (Braunschweig et al., 2009).
Propriétés
IUPAC Name |
1-[4-[2-(dimethylamino)ethoxy]phenyl]-1,2-diphenylbutane-1,4-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H31NO3/c1-27(2)18-20-30-24-15-13-23(14-16-24)26(29,22-11-7-4-8-12-22)25(17-19-28)21-9-5-3-6-10-21/h3-16,25,28-29H,17-20H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CILUUGLLYLAHMG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCOC1=CC=C(C=C1)C(C2=CC=CC=C2)(C(CCO)C3=CC=CC=C3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H31NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301167583 | |
| Record name | 1-[4-[2-(Dimethylamino)ethoxy]phenyl]-1,2-diphenyl-1,4-butanediol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301167583 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
405.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-(2-(Dimethylamino)ethoxy)phenyl)-1,2-diphenylbutane-1,4-diol | |
CAS RN |
89778-79-0 | |
| Record name | 1-[4-[2-(Dimethylamino)ethoxy]phenyl]-1,2-diphenyl-1,4-butanediol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=89778-79-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-[4-[2-(Dimethylamino)ethoxy]phenyl]-1,2-diphenyl-1,4-butanediol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301167583 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,4-Butanediol, 1-[4-[2-(dimethylamino)ethoxy]phenyl]-1,2-diphenyl | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.111.741 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![5-Chloro-2-[(3,4,4-trifluoro-3-butenyl)sulfinyl]thiazole](/img/structure/B131888.png)



![[6'-Acetyloxy-5-[3-[3-[4-(1-methylindol-3-yl)-2,5-dioxopyrrol-3-yl]indol-1-yl]propylcarbamoyl]-3-oxospiro[2-benzofuran-1,9'-xanthene]-3'-yl] acetate](/img/structure/B131896.png)



